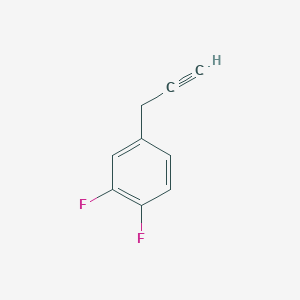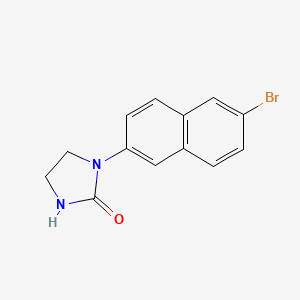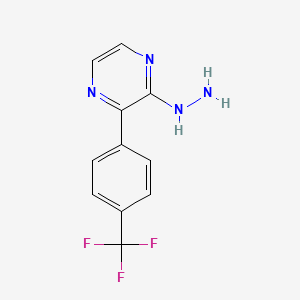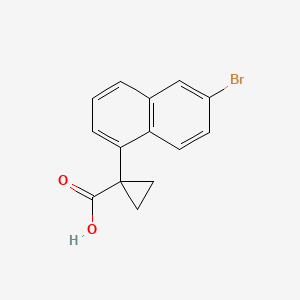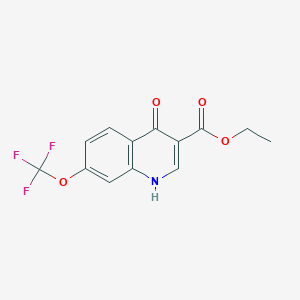
3,3,5-Trimethylcyclohexyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylcyclohexyl formate: is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 3,3,5-trimethylcyclohexanol and formic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl formate can be synthesized through the esterification of 3,3,5-trimethylcyclohexanol with formic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5-Trimethylcyclohexyl formate undergoes various chemical reactions, including:
Hydrolysis: When treated with water or aqueous acids, it hydrolyzes back to 3,3,5-trimethylcyclohexanol and formic acid.
Reduction: It can be reduced to 3,3,5-trimethylcyclohexanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize it to corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Hydrolysis: 3,3,5-Trimethylcyclohexanol and formic acid.
Reduction: 3,3,5-Trimethylcyclohexanol.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,5-Trimethylcyclohexyl formate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols. It serves as a building block for more complex molecules in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: Industrially, this compound is utilized in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins, where it acts as a plasticizer or solvent .
Wirkmechanismus
The mechanism of action of 3,3,5-trimethylcyclohexyl formate primarily involves its hydrolysis to 3,3,5-trimethylcyclohexanol and formic acid. The ester bond is cleaved by water or enzymes, releasing the alcohol and acid. This process is catalyzed by esterases in biological systems, which facilitate the breakdown of ester compounds.
Vergleich Mit ähnlichen Verbindungen
3,3,5-Trimethylcyclohexanol: The parent alcohol from which the ester is derived.
3,3,5-Trimethylcyclohexyl methacrylate: Another ester with similar structural features but different functional groups.
Cyclohexanol: A simpler alcohol with a similar cyclohexane ring structure.
Uniqueness: 3,3,5-Trimethylcyclohexyl formate is unique due to its specific ester functional group and the presence of three methyl groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties, such as its reactivity and solubility, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
24442-68-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(3,3,5-trimethylcyclohexyl) formate |
InChI |
InChI=1S/C10H18O2/c1-8-4-9(12-7-11)6-10(2,3)5-8/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MTZUWXFUKUHVMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)


![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
